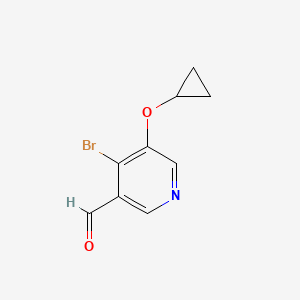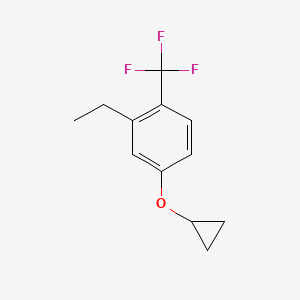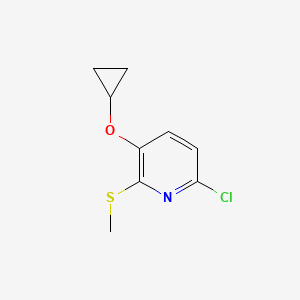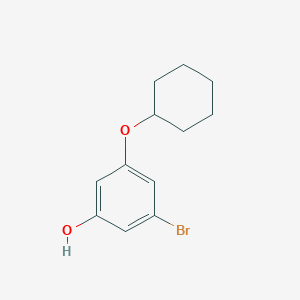
2-Cyclopropoxy-4-isopropoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropoxy-4-isopropoxybenzoic acid is an organic compound with the molecular formula C13H16O4 and a molar mass of 236.26 g/mol . This compound is characterized by the presence of both cyclopropoxy and isopropoxy groups attached to a benzoic acid core. It is typically used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-4-isopropoxybenzoic acid can be achieved through several methods:
From Benzoic Acid Derivatives: One common method involves the reaction of benzoic acid derivatives with cyclopropanol and isopropanol under acidic conditions.
Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using benzoic acid derivatives and alcohols. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopropoxy-4-isopropoxybenzoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically conducted in acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Halogenating agents such as bromine or chlorine; often carried out in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropoxy-4-isopropoxybenzoic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Cyclopropoxy-4-isopropoxybenzoic acid involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Isopropoxybenzoic Acid: Similar in structure but lacks the cyclopropoxy group.
4-Cyclopropoxy-2-isopropoxybenzoic Acid: Similar but with different positioning of the cyclopropoxy and isopropoxy groups.
Uniqueness
2-Cyclopropoxy-4-isopropoxybenzoic acid is unique due to the presence of both cyclopropoxy and isopropoxy groups on the benzoic acid core, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C13H16O4 |
|---|---|
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
2-cyclopropyloxy-4-propan-2-yloxybenzoic acid |
InChI |
InChI=1S/C13H16O4/c1-8(2)16-10-5-6-11(13(14)15)12(7-10)17-9-3-4-9/h5-9H,3-4H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
WWBHFLYLEDHULJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC(=C(C=C1)C(=O)O)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















